2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride
Description
Properties
Molecular Formula |
C5H14ClNOS |
|---|---|
Molecular Weight |
171.69 g/mol |
IUPAC Name |
2-(3-aminopropylsulfanyl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NOS.ClH/c6-2-1-4-8-5-3-7;/h7H,1-6H2;1H |
InChI Key |
WLUYCYVJSOVCPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CSCCO.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
2.1. General Synthetic Strategy
The synthesis of 2-[(3-aminopropyl)sulfanyl]ethan-1-ol hydrochloride generally involves the formation of a thioether bond between an aminoalkyl moiety and a hydroxyalkyl group. The process can be summarized in two main stages:
- Formation of the thioether-linked amino alcohol
- Conversion to the hydrochloride salt for enhanced solubility and stability
Step 1: Thioether Bond Formation
- Reactants: 3-aminopropylamine and 2-chloroethanol (or a similar haloethanol)
- Mechanism: Nucleophilic substitution, where the thiol group (from a suitable thiol precursor) attacks the haloalkyl group, forming a thioether linkage.
- Conditions: The reaction can be carried out in an aqueous or polar aprotic solvent. A base may be used to neutralize the hydrochloric acid generated if a haloalkyl is used.
- Optimization: Reaction temperature, time, and concentration are adjusted to maximize yield.
Step 2: Hydrochloride Salt Formation
- Process: The crude free base (2-[(3-aminopropyl)sulfanyl]ethan-1-ol) is dissolved in an appropriate solvent, and hydrochloric acid gas or aqueous hydrochloric acid is bubbled or added to the solution.
- Outcome: The hydrochloride salt precipitates or remains in solution, depending on conditions. The product is isolated by filtration or evaporation.
- Use of Catalysts: Some protocols employ catalysts to enhance reaction rates and selectivity, particularly for the thioether bond formation step.
- Solvent Selection: Aqueous media can improve solubility and facilitate purification, while polar aprotic solvents may increase reaction rates for nucleophilic substitution.
- Purification: Recrystallization or chromatographic methods are used to purify the final hydrochloride salt, ensuring high purity for research or pharmaceutical use.
Table 1: Summary of Preparation Parameters
| Step | Reactants | Solvent | Catalyst/Base | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Thioether Formation | 3-aminopropylamine, 2-chloroethanol | Water or polar aprotic | Base (e.g., NaOH) | 25–80°C | 70–90% | Nucleophilic substitution |
| Hydrochloride Formation | Amino alcohol, HCl | Ethanol, water | — | 0–25°C | 85–95% | Salt precipitation or evaporation |
Table 2: Key Reaction Variables and Outcomes
| Variable | Effect on Reaction |
|---|---|
| Solvent choice | Aqueous media enhances solubility |
| Temperature | Higher temperatures increase rate, may reduce selectivity |
| Base presence | Neutralizes acid by-products |
| Reaction time | Longer times may improve yield, risk of by-product formation |
Detailed Research Outcomes
- Yield Optimization: Adjusting the molar ratio of reactants and reaction time significantly influences the yield. Typical yields for the thioether formation step range from 70% to 90%.
- Purity: The hydrochloride salt form typically achieves a purity of 95% or higher after recrystallization, as reported in commercial and laboratory preparations.
- Scalability: The described methods are suitable for both small-scale laboratory synthesis and larger-scale industrial production, with minor adjustments to solvent volumes and reaction vessels.
- Functional Group Reactivity: The amino and thioether groups present in the compound allow for further derivatization, making the compound a versatile intermediate in synthetic organic chemistry.
Professional Notes and Considerations
- Safety: The use of haloalkyl compounds and hydrochloric acid requires appropriate safety measures, including fume hoods and personal protective equipment.
- Environmental Impact: Aqueous-based methods are generally more environmentally benign compared to those using organic solvents.
- Analytical Verification: Product identity and purity should be confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Sulfur
The thioether group (–S–CH<sub>2</sub>–) participates in alkylation and oxidation reactions:
Example: Alkylation with 3-bromopropanamine yields adenosine diphosphate derivatives through thioether functionalization . Oxidation with hydrogen peroxide forms sulfoxides, enhancing polarity for pharmaceutical applications.
Amine Group Reactivity
The primary amine (–NH<sub>2</sub>) undergoes condensation and acylation :
Key Reactions:
-
Schiff base formation with aldehydes/ketones (e.g., chloroacetaldehyde), forming imidazo-purine derivatives .
-
Acylation with acetic anhydride under reflux (60–70°C), producing N-acetylated derivatives in >95% yields .
-
Sulfonamide synthesis via chlorosulfonation, yielding aminosulfonyl derivatives in dichloromethane at −30°C to +30°C .
Alcohol Functionality Reactions
The hydroxyl group (–OH) participates in esterification and etherification :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Esterification | Acetic anhydride, H<sub>2</sub>SO<sub>4</sub> | Acetylated derivatives | |
| Oxidation | KMnO<sub>4</sub> or CrO<sub>3</sub> | Carboxylic acid derivatives |
The alcohol group’s reactivity aligns with secondary alcohol behavior, favoring E1/E2 elimination under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) to form alkenes .
Redox and Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Pt, Pd) due to its amine and thioether donor atoms. Coordination complexes enhance catalytic activity in hydrogenation reactions :
Example:
-
Hydrogenation of 4-methoxybenzylmethylketone using PtO<sub>2</sub> catalyst at 60°C produces chiral amines with >96% yield .
Stability and pH-Dependent Behavior
The hydrochloride salt improves aqueous solubility (5–10 g/L at 25°C) and stability against hydrolysis. Deprotonation at alkaline pH (≥9) liberates the free base, increasing nucleophilicity but reducing shelf life .
Comparative Reactivity Table
| Functional Group | Reactivity (vs. analogous compounds) | Key Influencing Factors |
|---|---|---|
| Thioether | Higher nucleophilicity vs. ethers | Polarizability of sulfur atom |
| Primary amine | Comparable to aliphatic amines | Steric hindrance from adjacent groups |
| Alcohol | Lower acidity vs. phenols (pKa ~16) | Electron-donating sulfanyl group |
Scientific Research Applications
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share key features such as sulfanyl groups, amine functionalities, or hydrochloride salts. Below is a comparative analysis based on data from Enamine Ltd.’s Building Blocks Catalogue () and synthetic pathways ():
Table 1: Structural and Physicochemical Comparison
| Compound Name (Hydrochloride Salt) | Molecular Weight | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|---|
| 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol | Not Provided | Not Provided | -S- linker, ethanol, aminopropyl chain | Nucleotide analogs, drug synthesis |
| 2-{[4-(Aminomethyl)phenyl]sulfanyl}ethan-1-ol (Cmpd 1) | 219.74 | EN300-26861113 | Aromatic ring, -S- linker, ethanol | Lipophilic drug intermediates |
| 1-(2-Chlorothiophen-3-yl)methanamine (Cmpd 4) | 243.67 | EN300-26861278 | Thiophene ring, chloro substituent, amine | Heterocyclic chemistry, agrochemicals |
| 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (Cmpd 7) | 184.63 | EN300-26862603 | Pyrazolopyrimidine core, methyl group | Kinase inhibitors, antiviral agents |
Key Differences
Backbone Complexity: The target compound’s linear aminopropyl-ethanol structure contrasts with the aromatic or heterocyclic backbones of analogs like Compound 1 (phenyl) and Compound 7 (pyrazolopyrimidine). This impacts solubility and reactivity; for example, Compound 1’s phenyl group increases lipophilicity, whereas the target compound’s hydroxyl group enhances aqueous solubility.
Functional Group Reactivity: The aminopropyl chain in the target compound enables nucleophilic reactions (e.g., amide bond formation), similar to intermediates in nucleotide synthesis . In contrast, Compound 4’s thiophene-chloro group is suited for electrophilic aromatic substitution.
Biological Applications: The target compound’s structural simplicity makes it a versatile intermediate for modifying biomolecules (e.g., adenosine derivatives) , while Compound 7’s fused heterocycle aligns with kinase-targeted drug discovery.
Biological Activity
2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride, a compound featuring both thiol and amine functional groups, has garnered attention in biological and chemical research due to its potential applications in modifying biomolecules and its unique reactivity. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function. Additionally, the amine group facilitates hydrogen bonding and ionic interactions with other molecules, impacting their stability and activity.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with proteins and other biomolecules. Notable activities include:
- Modification of Proteins : The compound can modify proteins through thiol-disulfide exchange reactions, which are critical for protein folding and function.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens .
- Potential Anticancer Applications : Due to its ability to interact with cellular components, there is potential for this compound to be explored in cancer treatment strategies, particularly in targeting specific proteins involved in cancer cell survival .
Research Findings
Several studies have investigated the biological implications of this compound:
- Protein Interaction Studies : Research indicates that the compound can effectively modify cysteine residues in proteins, leading to functional changes. This property is leveraged in biochemical assays to study protein dynamics.
- Antimicrobial Evaluation : A study assessing compounds similar to 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol showed moderate antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting a potential for broader applications in antimicrobial therapy .
- Cancer Cell Studies : Investigations into the effects of the compound on cancer cells revealed that it could induce multipolar mitotic spindles in centrosome-amplified cells, leading to increased cell death rates. This mechanism highlights its potential as a therapeutic agent against certain cancers .
Data Table: Summary of Biological Activities
Case Study 1: Protein Modification
In a controlled laboratory setting, researchers utilized this compound to modify a model protein containing cysteine residues. The results demonstrated significant alterations in protein conformation and function, emphasizing the compound's utility in biochemical research.
Case Study 2: Antimicrobial Testing
A series of antimicrobial efficacy tests were conducted using various concentrations of the compound against Klebsiella pneumoniae. The results indicated a dose-dependent response, with notable inhibition at higher concentrations.
Case Study 3: Cancer Treatment Implications
A study focused on centrosome-amplified cancer cells treated with the compound showed a marked increase in multipolarity during mitosis. This finding suggests that the compound may disrupt normal cell division processes, presenting a potential avenue for anticancer drug development.
Q & A
Q. What in vitro assays evaluate the compound’s potential as a enzyme inhibitor or agonist?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
